molecular formula C7H8BrClN2OS B13340586 (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide

(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide

Cat. No.: B13340586
M. Wt: 283.57 g/mol
InChI Key: IVACEXZSSGNYMR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is a synthetic organic compound that features a thiophene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Halogenation: The thiophene ring is then brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide group through reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the halogen substituents or the thiophene ring itself.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium azide or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.

Industry

In industry, this compound might be used in the development of advanced materials, such as conductive polymers or other electronic materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: can be compared with other halogenated thiophene derivatives.

    3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: without the (3R) configuration.

    3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: with different halogen substitutions.

Uniqueness

The unique combination of bromine and chlorine substituents on the thiophene ring, along with the specific (3R) configuration, may confer distinct chemical and biological properties to this compound, differentiating it from other similar molecules.

Properties

Molecular Formula

C7H8BrClN2OS

Molecular Weight

283.57 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1

InChI Key

IVACEXZSSGNYMR-SCSAIBSYSA-N

Isomeric SMILES

C1=C(SC(=C1Br)Cl)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.